molecular formula C13H27NO2 B6340415 tert-Butyl 2-methyl-3-[(3-methylbutyl)amino]propanoate CAS No. 1221346-46-8

tert-Butyl 2-methyl-3-[(3-methylbutyl)amino]propanoate

Cat. No.: B6340415
CAS No.: 1221346-46-8
M. Wt: 229.36 g/mol
InChI Key: WJYZYUSIIFUODF-UHFFFAOYSA-N
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Description

tert-Butyl 2-methyl-3-[(3-methylbutyl)amino]propanoate is an organic compound with the molecular formula C13H27NO2. It is a derivative of propanoic acid and contains a tert-butyl ester group, a methyl group, and an amino group substituted with a 3-methylbutyl chain. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Properties

IUPAC Name

tert-butyl 2-methyl-3-(3-methylbutylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO2/c1-10(2)7-8-14-9-11(3)12(15)16-13(4,5)6/h10-11,14H,7-9H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYZYUSIIFUODF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNCC(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-methyl-3-[(3-methylbutyl)amino]propanoate typically involves the esterification of 2-methyl-3-[(3-methylbutyl)amino]propanoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-methyl-3-[(3-methylbutyl)amino]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted amines or esters.

Scientific Research Applications

tert-Butyl 2-methyl-3-[(3-methylbutyl)amino]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-methyl-3-[(3-methylbutyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2-methyl-3-aminopropanoate: Lacks the 3-methylbutyl substitution.

    tert-Butyl 3-[(3-methylbutyl)amino]propanoate: Lacks the methyl group on the propanoate chain.

    tert-Butyl 2-methyl-3-[(2-methylbutyl)amino]propanoate: Has a different substitution pattern on the amino group.

Uniqueness

tert-Butyl 2-methyl-3-[(3-methylbutyl)amino]propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

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